12-Keto-oleic acid
Overview
Description
12-Keto-oleic acid is a fascinating compound belonging to the family of oxygenated fatty acids It is characterized by the presence of a keto group at the 12th carbon of the oleic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Keto-oleic acid typically involves the oxidation of oleic acid. One common method is the use of potassium permanganate (KMnO₄) in an alkaline medium, which selectively oxidizes the double bond at the 12th position to form the keto group. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Catalysts such as ruthenium or palladium complexes may also be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: 12-Keto-oleic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 12-Hydroxy-oleic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-Keto-oleic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules and polymers.
Biology: It is used in studies related to lipid metabolism and signaling pathways.
Medicine: Research has shown its potential in developing anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism by which 12-Keto-oleic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid peroxidation processes, influencing cell membrane integrity and signaling pathways. The keto group allows it to participate in redox reactions, impacting oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Ricinoleic acid: Contains a hydroxyl group at the 12th position instead of a keto group.
12-Hydroxy-oleic acid: The reduced form of 12-Keto-oleic acid.
Epoxy-oleic acid: Contains an epoxy group at the 12th position.
Uniqueness: this compound is unique due to its keto functionality, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and epoxy analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
(Z)-12-oxooctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOVCWNVASAFS-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-97-0 | |
Record name | 12-Ketooleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7239 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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